molecular formula C8H6F4S B13286132 [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol

[3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol

Cat. No.: B13286132
M. Wt: 210.19 g/mol
InChI Key: GUROUKVBPPAHAE-UHFFFAOYSA-N
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Description

[3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol: is an organosulfur compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, along with a methanethiol group. This unique combination of functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol typically involves the introduction of the trifluoromethyl group and the thiol group onto a fluorinated phenyl ring. One common method involves the reaction of a fluorinated benzene derivative with a trifluoromethylating agent, followed by thiolation to introduce the methanethiol group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms and trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological membranes and molecular targets .

Comparison with Similar Compounds

  • [3,5-Difluorophenyl]methanethiol
  • [3-Trifluoromethylphenyl]methanethiol
  • [3-Fluoro-4-(trifluoromethyl)phenyl]methanethiol

Comparison:

Properties

Molecular Formula

C8H6F4S

Molecular Weight

210.19 g/mol

IUPAC Name

[3-fluoro-5-(trifluoromethyl)phenyl]methanethiol

InChI

InChI=1S/C8H6F4S/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2

InChI Key

GUROUKVBPPAHAE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CS

Origin of Product

United States

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